Ethyl 8-chloroisoquinoline-3-carboxylate
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Overview
Description
Ethyl 8-chloroisoquinoline-3-carboxylate is a chemical compound with the molecular formula C12H10ClNO2. It is a derivative of isoquinoline, a nitrogen-containing heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-chloroisoquinoline-3-carboxylate typically involves the chlorination of isoquinoline followed by esterification. One common synthetic route is the reaction of isoquinoline with chloroacetic acid in the presence of a suitable catalyst, followed by esterification with ethanol under acidic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 8-chloroisoquinoline-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones.
Reduction: Reduction reactions can produce isoquinoline derivatives with reduced functional groups.
Substitution: Substitution reactions can lead to the formation of various substituted isoquinolines.
Scientific Research Applications
Ethyl 8-chloroisoquinoline-3-carboxylate has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 8-chloroisoquinoline-3-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Ethyl 8-chloroisoquinoline-3-carboxylate is similar to other isoquinoline derivatives, such as Ethyl 5-chloroisoquinoline-3-carboxylate and Ethyl 7-chloroisoquinoline-3-carboxylate. These compounds differ in the position of the chlorine atom on the isoquinoline ring, which can affect their chemical reactivity and biological activity. This compound is unique in its specific substitution pattern, which may confer distinct properties and applications.
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Properties
IUPAC Name |
ethyl 8-chloroisoquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)11-6-8-4-3-5-10(13)9(8)7-14-11/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFMBGMWJJLKPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2C(=C1)C=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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